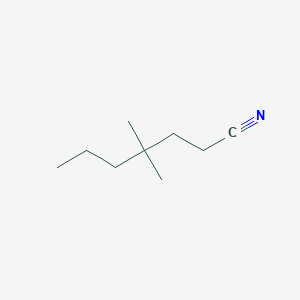
4,4-Dimethylheptanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethylheptanenitrile is an organic compound with the molecular formula C9H17N. It is a nitrile, which means it contains a cyano group (-CN) attached to a carbon atom. This compound is a branched hydrocarbon with two methyl groups attached to the fourth carbon of a heptane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol. For 4,4-Dimethylheptanenitrile, the corresponding halogenoalkane, 4,4-dimethylheptane bromide, can be used. The reaction proceeds as follows[ \text{(CH}_3\text{)}_2\text{C(CH}_2\text{)}_3\text{Br} + \text{KCN} \rightarrow \text{(CH}_3\text{)}_2\text{C(CH}_2\text{)}_3\text{CN} + \text{KBr} ]
From Amides: Another method involves dehydrating amides using phosphorus(V) oxide. For example, 4,4-dimethylheptanamide can be dehydrated to form this compound.
Industrial Production Methods
Industrial production of nitriles often involves large-scale reactions using similar methods but optimized for yield and efficiency. The use of continuous flow reactors and catalysts can enhance the production rates and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Nitriles can be oxidized to amides or carboxylic acids under specific conditions. For example, 4,4-Dimethylheptanenitrile can be oxidized to 4,4-dimethylheptanoic acid.
Reduction: Nitriles can be reduced to primary amines using hydrogenation or other reducing agents like lithium aluminum hydride (LiAlH4). The reduction of this compound would yield 4,4-dimethylheptanamine.
Substitution: Nitriles can undergo nucleophilic substitution reactions where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or LiAlH4 in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases for hydrolysis reactions.
Major Products
Oxidation: 4,4-Dimethylheptanoic acid.
Reduction: 4,4-Dimethylheptanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4-Dimethylheptanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4-Dimethylheptanenitrile depends on its chemical reactivity. As a nitrile, it can participate in various chemical reactions, including nucleophilic addition and substitution. The cyano group is a strong electron-withdrawing group, which influences the reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethylpentanenitrile: A shorter chain nitrile with similar reactivity.
4,4-Dimethylhexanenitrile: Another similar compound with one less carbon atom in the chain.
4,4-Dimethyloctanenitrile: A longer chain nitrile with similar properties.
Uniqueness
4,4-Dimethylheptanenitrile is unique due to its specific chain length and branching, which can influence its physical properties and reactivity compared to other nitriles. The presence of two methyl groups at the fourth carbon provides steric hindrance, affecting its interactions in chemical reactions.
Propriétés
Numéro CAS |
81007-68-3 |
|---|---|
Formule moléculaire |
C9H17N |
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
4,4-dimethylheptanenitrile |
InChI |
InChI=1S/C9H17N/c1-4-6-9(2,3)7-5-8-10/h4-7H2,1-3H3 |
Clé InChI |
ZNNKKUIFCXCPSW-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(C)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


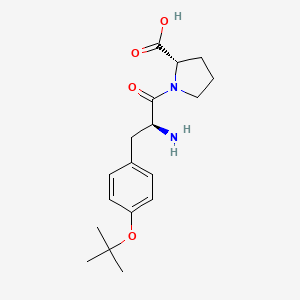
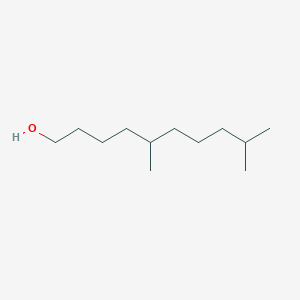
![1-[4-Nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14419955.png)

![S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate](/img/structure/B14419976.png)


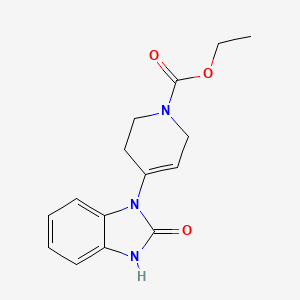
![N~4~-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B14419988.png)
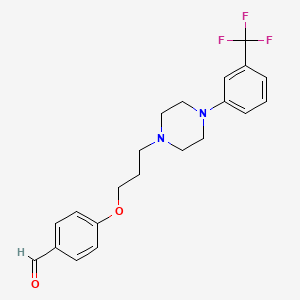

![[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B14419992.png)

![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-5-methyl-, 1-oxide](/img/structure/B14420011.png)
